molecular formula C15H9N3O6 B5809704 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Cat. No. B5809704
M. Wt: 327.25 g/mol
InChI Key: LLXXLRRQLOJEES-UHFFFAOYSA-N
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Description

4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as HNDI, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HNDI is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. The inhibition of PARP has been shown to enhance the efficacy of DNA-damaging agents, making it a promising target for cancer therapy.

Mechanism of Action

4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair mechanisms. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells, PARP is overactivated, leading to increased DNA repair and resistance to DNA-damaging agents. By inhibiting PARP, 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide enhances the efficacy of DNA-damaging agents, leading to increased cancer cell death.
Biochemical and Physiological Effects:
4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to have a selective inhibitory effect on PARP, with minimal effects on other enzymes and cellular processes. This selectivity is important for reducing the potential side effects of the drug. 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has also been shown to have good oral bioavailability, making it a promising candidate for clinical use.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is its ability to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for combination therapy in cancer treatment. However, one of the limitations of 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is its potential toxicity to normal cells, which can lead to unwanted side effects. Further research is needed to determine the optimal dosing and treatment regimen for 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide.

Future Directions

There are several future directions for research on 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One area of interest is the development of combination therapies that include 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide and other DNA-damaging agents. Another area of interest is the development of 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide analogs with improved selectivity and efficacy. Additionally, further research is needed to determine the optimal treatment regimen and dosing for 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in clinical settings.

Synthesis Methods

4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide can be synthesized using a multistep process involving the reaction of 5-nitroisophthalic acid with 4-aminophenol, followed by the addition of acetic anhydride and sulfuric acid. The resulting intermediate is then treated with nitric acid to yield the final product, 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide.

Scientific Research Applications

4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. PARP inhibitors, such as 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, have been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy. This combination therapy has been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.

properties

IUPAC Name

4-hydroxy-N-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O6/c19-10-4-1-8(2-5-10)13(20)16-17-14(21)11-6-3-9(18(23)24)7-12(11)15(17)22/h1-7,19H,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXXLRRQLOJEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

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